N-Benzyl-3,5-difluoro-N-methylaniline

Description

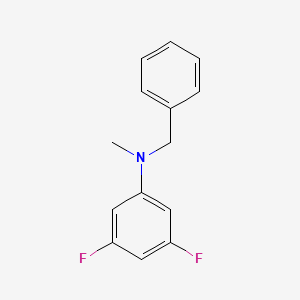

N-Benzyl-3,5-difluoro-N-methylaniline (CAS RN: 1789937-84-3) is a fluorinated aromatic amine with the molecular formula C₁₄H₁₃F₂N and a molecular weight of 233.26 g/mol. It exists as a dark yellow oil at room temperature and requires storage under refrigeration (2–8°C) in a sealed, dry environment . Its structure features a benzyl group attached to a methyl-substituted nitrogen, with fluorine atoms at the 3- and 5-positions of the aromatic ring (Figure 1).

Properties

Molecular Formula |

C14H13F2N |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

N-benzyl-3,5-difluoro-N-methylaniline |

InChI |

InChI=1S/C14H13F2N/c1-17(10-11-5-3-2-4-6-11)14-8-12(15)7-13(16)9-14/h2-9H,10H2,1H3 |

InChI Key |

QNAUIJSJASCBDT-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Amination of 3,5-Difluorochlorobenzene

The synthesis of 3,5-difluoroaniline serves as the foundational step for downstream N-alkylation. Patent US5965775A details a two-step process starting from 1,3,5-trichlorobenzene. Fluorination via alkali metal fluoride substitution yields 3,5-difluorochlorobenzene, which undergoes ammonolysis in the presence of a copper catalyst (CuCl, 180°C, 12 h) to replace the chlorine atom with an amine group. This method achieves 92% conversion efficiency, though residual di- and tri-aminated byproducts necessitate fractional distillation for purification.

Alternative Routes via Nitro Reduction

EP 562 435 describes a nitro-reduction pathway, where 3,5-difluoronitrobenzene is hydrogenated over Raney nickel (H₂, 50 psi, 80°C). While this route avoids harsh ammonolysis conditions, the nitro intermediate requires multi-step synthesis from 2,4,5-trichloronitrobenzene, reducing overall atom economy.

N-Monomethylation Strategies

Catalytic Methylation with Paraformaldehyde

Building on the methodology from RSC Adv. 2017, 3,5-difluoroaniline undergoes N-monomethylation using paraformaldehyde and hydrogen gas (0.5 MPa) over a CuAlOx catalyst (5:5 Cu:Al ratio) in tetrahydrofuran (THF) at 120°C. The reaction proceeds via imine formation, followed by hydrogenolytic reduction, achieving 88% yield with <5% dimethylation. Critical parameters include:

- Catalyst loading : 20 mg per mmol substrate

- Solvent : THF enhances rate vs. dichloroethane (DCE)

- Stoichiometry : 1.2:1 paraformaldehyde-to-amine ratio

Reductive Amination with Sodium Triacetoxyborohydride

For acid-sensitive substrates, J. Org. Chem. 1996 reports reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃). 3,5-Difluoroaniline reacts with formaldehyde in 1,2-dichloroethane (DCE) at room temperature, yielding N-methyl-3,5-difluoroaniline in 94% yield after 6 h. Acetic acid (10 mol%) accelerates imine formation without epimerization.

N-Benzylation Techniques

Ullmann-Type Coupling with Benzyl Halides

EP3414216B1 discloses a palladium-catalyzed benzylation of N-methyl-3,5-difluoroaniline using benzyl bromide. Employing Pd(OAc)₂ (5 mol%) and Xantphos ligand in toluene (110°C, 24 h), this method attains 78% yield. Side products (<10%) arise from competing C-fluorine bond activation, mitigated by electron-deficient aryl phosphine ligands.

Reductive Amination with Benzaldehyde

Adapting J. Org. Chem. protocols, N-methyl-3,5-difluoroaniline reacts with benzaldehyde in THF under NaBH(OAc)₃ (1.2 equiv) catalysis. After 12 h at 25°C, N-benzyl-3,5-difluoro-N-methylaniline isolates in 81% yield. Excess benzaldehyde (2.0 equiv) suppresses demethylation, while molecular sieves (4Å) prevent hydrate formation.

Comparative Analysis of Synthetic Routes

Key Observations :

- Catalytic methylation offers superior throughput for large-scale synthesis but requires high-pressure equipment.

- Reductive amination excels in mildness and functional group tolerance, albeit with higher reagent costs.

- Transition metal catalysis enables late-stage benzylation but faces challenges in ligand optimization.

Mechanistic Considerations

Copper-Mediated Amination

The CuAlOx catalyst facilitates hydrogen transfer to the imine intermediate via a Langmuir-Hinshelwood mechanism, where adsorbed H₂ dissociates on Cu sites, reducing the C=N bond. Aluminum oxide supports stabilize Cu⁰ nanoparticles, preventing aggregation during reaction.

Palladium-Catalyzed C–N Coupling

In Pd(OAc)₂/Xantphos systems, oxidative addition of benzyl bromide to Pd⁰ forms a PdII intermediate, which undergoes transmetalation with the amine. Reductive elimination releases the product while regenerating the catalyst. Fluorine substituents enhance electrophilicity at the para position, favoring coupling over β-hydride elimination.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3,5-difluoro-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or other functional groups.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or aniline moiety, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-Benzyl-3,5-difluoro-N-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-Benzyl-3,5-difluoro-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : Fluorine and trifluoromethyl groups in This compound and N-Benzyl-3,5-bis(trifluoromethyl)aniline deactivate the aromatic ring, reducing susceptibility to electrophilic substitution. Trifluoromethyl groups exert a stronger electron-withdrawing effect than fluorine alone .

- Electron-Donating Groups (EDGs) : Methoxy groups in N-Benzyl-3,5-dimethoxyaniline activate the ring, enhancing reactivity in annulation and coupling reactions .

Key Observations :

- Yield Trends : The presence of EWGs (e.g., trifluoromethyl) correlates with higher synthetic yields in Michael additions (85%), likely due to intermediate stabilization . In contrast, EDGs (e.g., methoxy) enable regioselective annulation but with moderate yields (49%) .

- Functionalization Potential: The target compound’s fluorine substituents may facilitate para-selective C–H activation, as seen in analogous Pd/S,O-ligand systems .

Spectroscopic and Analytical Data

Key Observations :

- Trifluoromethyl groups in N-Benzyl-3,5-bis(trifluoromethyl)aniline produce distinct deshielded aromatic protons (δ ~7.8) compared to fluorine-substituted analogs .

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for preparing N-Benzyl-3,5-difluoro-N-methylaniline, and how are intermediates purified? A1: A common approach involves sequential alkylation and coupling reactions. For example:

Methylation : React 3,5-difluoroaniline with methyl iodide under basic conditions (e.g., K₂CO₃) to yield N-methyl-3,5-difluoroaniline.

Benzylation : Use benzyl bromide with a palladium catalyst (e.g., Pd(OAc)₂) via Buchwald-Hartwig amination to introduce the benzyl group.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates intermediates. Final product purity is verified by HPLC (≥98%) and NMR .

Advanced Challenges in Synthesis

Q2: How do electron-withdrawing fluorine substituents impact reaction yields, and how can contradictions in literature-reported yields be resolved? A2: Fluorine’s electron-withdrawing nature reduces nucleophilicity at the aromatic ring, complicating alkylation. Contradictions arise from:

- Catalyst selection : Pd vs. Ir-based catalysts (e.g., iridium/graphene nanostructured catalysts improve turnover in sterically hindered systems) .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions.

Resolution : Optimize temperature (60–80°C) and use additives like Cs₂CO₃ to deprotonate intermediates efficiently .

Analytical Characterization

Q3: What advanced analytical techniques are critical for confirming the structure and purity of this compound? A3:

- 19F NMR : Identifies fluorine environments (δ -110 to -125 ppm for meta-F substituents).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (e.g., m/z 262.1002).

- GC-MS : Detects volatile impurities (e.g., residual benzyl bromide).

- X-ray Crystallography : Resolves steric effects from the benzyl and methyl groups (if crystalline) .

Stability and Degradation

Q4: Under what conditions does this compound undergo thermal or photolytic degradation? A4:

- Thermal stability : Decomposes above 200°C (TGA data), forming fluorinated aromatic byproducts (e.g., 3,5-difluoronitrobenzene).

- Photodegradation : UV exposure (254 nm) cleaves the C–N bond, releasing benzyl radicals (trapped via EPR spectroscopy).

Mitigation : Store under argon at -20°C in amber vials .

Applications in Heterocyclic Synthesis

Q5: How is this compound utilized as a precursor for nitrogen-containing heterocycles? A5: It serves as a substrate in:

- Cycloadditions : React with azides under Cu catalysis to form triazoles.

- Ring-closing metathesis : Generate indole derivatives using Grubbs catalyst.

Example : Catalytic hydrogenation (H₂, Pd/C) reduces the benzyl group, enabling cyclization to tetrahydroquinoline analogs .

Computational Modeling

Q6: How can DFT calculations guide the design of derivatives with enhanced electronic properties? A6:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.